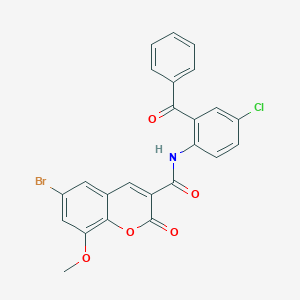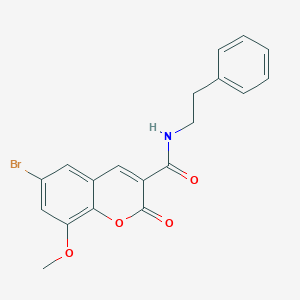![molecular formula C13H19NO3S B288720 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine, also known as MDPS, is a chemical compound that has gained attention in scientific research due to its unique properties. MDPS is a sulfonamide derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicinal chemistry.
Mechanism of Action
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, carbonic anhydrase, and β-lactamase. It has also been shown to have an inhibitory effect on the growth of cancer cells and fungi. The mechanism of action of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine is still under investigation, but it is believed to involve the binding of the compound to the active site of the enzyme, thereby inhibiting its activity.
Biochemical and Physiological Effects
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the degradation of acetylcholine, leading to an increase in the levels of this neurotransmitter in the brain. This effect may be beneficial in the treatment of Alzheimer's disease, as acetylcholine is involved in memory and cognitive function. 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has also been shown to have an inhibitory effect on the growth of cancer cells and fungi, making it a potential candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high yields and purity. It has also been shown to have a wide range of potential applications in the field of medicinal chemistry. However, there are also some limitations to its use in lab experiments. 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine is a relatively new compound, and its mechanism of action is still under investigation. It may also have potential side effects that need to be further studied.
Future Directions
There are several future directions for the study of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine. One potential direction is the development of new drugs based on the structure of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine. This could involve the synthesis of analogs of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine that have improved properties, such as increased potency or selectivity. Another potential direction is the investigation of the mechanism of action of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine. This could involve the use of computational methods to predict the binding of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine to enzymes, or the use of structural biology techniques to determine the crystal structure of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine bound to its target enzyme. Finally, the potential side effects of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine need to be further studied to ensure its safety for use in medicinal chemistry.
Synthesis Methods
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine can be synthesized through various methods, including the reaction of 1-bromo-2,5-dimethyl-4-methoxybenzene with pyrrolidine and sodium sulfite, or the reaction of 1-(2,5-dimethyl-4-methoxyphenyl)-2-nitroethene with pyrrolidine and sodium sulfite. The synthesis of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Scientific Research Applications
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs. 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
properties
Product Name |
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine |
|---|---|
Molecular Formula |
C13H19NO3S |
Molecular Weight |
269.36 g/mol |
IUPAC Name |
1-(4-methoxy-2,5-dimethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C13H19NO3S/c1-10-9-13(11(2)8-12(10)17-3)18(15,16)14-6-4-5-7-14/h8-9H,4-7H2,1-3H3 |
InChI Key |
FGFJFBKHUCKZSK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCC2)C)OC |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCC2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)
![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)






![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)


![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B288672.png)

![4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether](/img/structure/B288676.png)